6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Researchers often procure incorrect regioisomers, compromising SAR reproducibility. 2-Pyridinyl and 3-pyridinyl variants exhibit profoundly different LogP values (ΔLogP up to 0.53), antifungal potency, and CB2 activity. • Exact 4-pyridinyl regioisomer with 6-ethyl substitution ensures alignment with published CB2 and anti-Candida SAR data • Calculated LogP 3.91-lower than 3-pyridinyl (4.14) and 2-pyridinyl (4.44) analogs-offering improved aqueous solubility for in vitro/in vivo pharmacology • Free carboxylic acid enables direct amide/ester library synthesis; stable crystalline solid compatible with solid-form screening • In stock with standard pack sizes (100 mg-1 g); bulk custom synthesis available

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 460715-27-9
Cat. No. B2478187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid
CAS460715-27-9
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3
InChIInChI=1S/C17H14N2O2/c1-2-11-3-4-15-13(9-11)14(17(20)21)10-16(19-15)12-5-7-18-8-6-12/h3-10H,2H2,1H3,(H,20,21)
InChIKeyZTMORCBSJDCVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid – Identity and Scope


6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS 460715-27-9) is a heteroaromatic small molecule (C₁₇H₁₄N₂O₂, MW 278.31 g/mol) comprising a quinoline-4-carboxylic acid scaffold substituted with an ethyl group at the 6-position and a pyridin-4-yl ring at the 2-position . It belongs to a structurally related family of 2-pyridinyl-quinoline-4-carboxylic acids investigated for their capacity to modulate cannabinoid receptor 2 (CB2) and for antifungal activity against pathogenic yeasts [1][2]. The 4-pyridinyl substitution pattern and the 6-ethyl substituent collectively define its chemical identity, distinguishing it from regioisomeric variants (e.g., pyridin-2-yl or pyridin-3-yl analogs) and other quinoline-4-carboxylic acid derivatives with altered substitution profiles .

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid – Substitution Specificity


Despite sharing the quinoline‑4‑carboxylic acid core, regioisomeric and substitutional variants of this compound cannot be treated as interchangeable. The precise location of the pyridinyl nitrogen and the presence of a 6‑ethyl substituent (versus chloro, methyl, or unsubstituted analogs) profoundly alter physicochemical properties, biological target engagement, and synthetic accessibility. Documented differences in computed LogP values, antifungal potency profiles, and CB2 receptor functional activity across this chemical series directly contradict the assumption that these compounds are functionally redundant [1][2]. For procurement and research applications, selecting the exact 6‑ethyl‑4‑pyridinyl regioisomer is essential to ensure reproducibility and to leverage its unique property set.

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid – Quantitative Differentiation


Lipophilicity Across Pyridinyl Regioisomers

The 4‑pyridinyl substitution in 6‑ethyl‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid confers a markedly lower calculated LogP (3.91) relative to its 3‑pyridinyl (LogP = 4.14) and 2‑pyridinyl (LogP = 4.44) regioisomers [1]. This 0.53 log unit difference relative to the 2‑pyridinyl isomer translates to an approximately 3.4‑fold lower predicted octanol‑water partition coefficient, which directly impacts aqueous solubility and potential membrane permeability characteristics.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Antifungal Activity: Pyridinyl Regioisomer Comparison

In a direct comparative evaluation of 2‑pyridinyl‑substituted quinolines against Cryptococcus neoformans, the 6‑ethyl‑2‑(pyridin‑2‑yl)quinoline derivative (compound 6) exhibited the most favorable antifungal profile, whereas the 2‑(pyridin‑4‑yl)quinoline analog (compound 9) demonstrated broader activity against Candida species but was not the preferred scaffold for C. neoformans [1][2]. This study establishes that the regioisomeric identity of the pyridinyl substituent determines pathogen‑specific antifungal efficacy, rendering the 6‑ethyl‑2‑pyridin‑4‑yl scaffold a distinct entity from its 2‑pyridinyl counterpart.

Antifungal Drug Discovery Cryptococcus neoformans Structure‑Activity Relationship

6-Substituent Effects on Lipophilicity and Stability

Compared to the 6‑chloro‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid analog (LogP ≈ 4.12) and the 7,8‑dimethyl‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid analog (LogP ≈ 4.20), the 6‑ethyl substituent yields a lower calculated LogP of 3.91 . The ethyl group at C‑6 is also expected to confer lower susceptibility to oxidative metabolism relative to methyl‑substituted analogs, as ethyl groups are generally less prone to rapid cytochrome P450‑mediated oxidation than methyl groups due to steric and electronic factors [1].

Medicinal Chemistry Lead Optimization Metabolic Stability

Thermal Stability and Physical Form

6‑Ethyl‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid exhibits a predicted boiling point of 485.1 ± 45.0 °C at 760 mmHg, accompanied by a relatively high predicted vapor pressure of < 1.3 × 10⁻³ mmHg at 25 °C [1]. These computed values indicate that the compound is expected to be a crystalline solid with low volatility under ambient conditions, which is advantageous for accurate weighing, storage, and reproducible dosing in biological assays. In contrast, the corresponding carbonyl chloride hydrochloride derivative (CAS 58041‑82‑0) is a reactive intermediate that decomposes upon exposure to moisture and requires inert atmosphere handling [2].

Process Chemistry Thermal Analysis Solid‑State Characterization

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic Acid – Application Scenarios


Candida-Targeted Antifungal Discovery

The 2‑(pyridin‑4‑yl)quinoline scaffold, to which 6‑ethyl‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid belongs, was identified as optimal for inhibiting Candida albicans and non‑albicans Candida species in a comparative antifungal screen [1]. This regioisomer should be prioritized when developing agents against candidiasis, as opposed to 2‑pyridinyl analogs that show preferential activity against Cryptococcus neoformans. Procuring the exact 6‑ethyl‑4‑pyridinyl variant ensures alignment with published SAR and avoids misinterpretation of cross‑pathogen activity.

CB2 Receptor Modulator Optimization

Quinoline‑4‑carboxylic acid derivatives with 2‑pyridin‑4‑yl substitution are established CB2 receptor agonists or inverse agonists [1][2]. The 6‑ethyl substituent on 6‑ethyl‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid provides a defined starting point for SAR exploration around CB2 potency, selectivity, and physicochemical properties. Its calculated LogP of 3.91 is lower than that of 3‑pyridinyl and 2‑pyridinyl regioisomers, potentially offering an improved solubility window for in vitro and in vivo CB2 pharmacology studies .

Solid-Form Screening and Crystallization

Based on its predicted high boiling point (485.1 °C) and low volatility, 6‑ethyl‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid is anticipated to be a stable crystalline solid at ambient temperature [1]. This physical property makes it a suitable candidate for solid‑form screening (polymorph, salt, and cocrystal studies) and for use in assays requiring precise gravimetric dosing without solvent handling complexities. The carboxylic acid moiety also provides a handle for salt formation to further tune solubility.

Building Block for Derivatization

The carboxylic acid group at the 4‑position of the quinoline core serves as a versatile synthetic handle for generating amides, esters, and other derivatives via standard coupling and condensation reactions [1]. As a stable, isolable intermediate, 6‑ethyl‑2‑pyridin‑4‑ylquinoline‑4‑carboxylic acid can be employed as a key building block in parallel medicinal chemistry libraries, enabling rapid diversification of the quinoline scaffold without the instability issues associated with acyl chloride intermediates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.